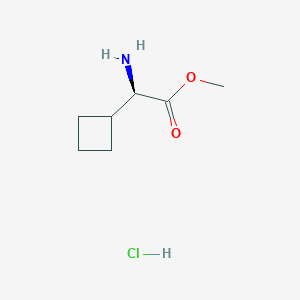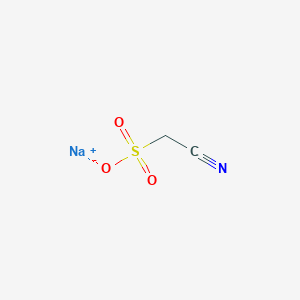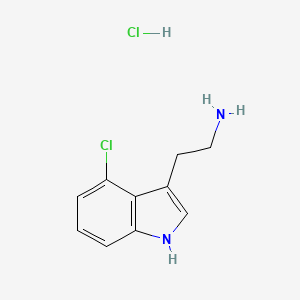
(R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride, 95% (H-D-Gly(cBu)-OMe)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride, 95% (H-D-Gly(cBu)-OMe) is a cyclic amino acid derivative that has become increasingly popular in scientific research due to its versatility and wide range of potential applications. It is a small molecule that has been used in a variety of biochemical and physiological experiments, as well as in drug discovery studies.
Wissenschaftliche Forschungsanwendungen
(R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride, 95% (H-D-Gly(cBu)-OMe) has been used in a wide range of scientific research applications, including drug discovery studies, enzyme kinetics experiments, and protein-protein interactions. It has also been used in the synthesis of peptides and peptidomimetics, as well as in the development of novel drug delivery systems.
Wirkmechanismus
The mechanism of action of (R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride, 95% (H-D-Gly(cBu)-OMe) is not fully understood. However, it has been hypothesized that the molecule binds to the active site of enzymes, modulating their activity. It has also been suggested that the molecule may interact with proteins and other biomolecules, leading to changes in their structure and/or function.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride, 95% (H-D-Gly(cBu)-OMe) have not been extensively studied. However, in vitro studies have shown that the molecule can modulate the activity of enzymes involved in metabolic pathways, such as the citric acid cycle. It has also been suggested that the molecule may have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride, 95% (H-D-Gly(cBu)-OMe) in laboratory experiments is its versatility. The molecule can be used in a wide range of applications, including drug discovery studies, enzyme kinetics experiments, and protein-protein interactions. However, the molecule is not very stable and can degrade quickly, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for (R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride, 95% (H-D-Gly(cBu)-OMe). These include further studies into its biochemical and physiological effects, as well as the development of novel drug delivery systems based on the molecule. Additionally, there is potential for the use of the molecule in the synthesis of peptides and peptidomimetics, as well as in the development of new enzyme inhibitors. Finally, there is potential for the use of the molecule in the development of new drugs and therapeutics.
Synthesemethoden
The synthesis method for (R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride, 95% (H-D-Gly(cBu)-OMe) involves the condensation of 2-amino-2-cyclobutylacetate and methyl chloroformate in the presence of a base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the product is purified by recrystallization. The purity of the product can be further increased by using a high-performance liquid chromatography (HPLC) method.
Eigenschaften
IUPAC Name |
methyl (2R)-2-amino-2-cyclobutylacetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)6(8)5-3-2-4-5;/h5-6H,2-4,8H2,1H3;1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYCNCGWPRDKDC-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1CCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B6336906.png)








